molecular formula C17H25Cl2N5O B195994 Indisetron hydrochloride CAS No. 160472-97-9

Indisetron hydrochloride

Número de catálogo: B195994
Número CAS: 160472-97-9
Peso molecular: 386.3 g/mol
Clave InChI: KOYCUQMOCJHRJC-MLOZCBHJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Indisetron hydrochloride is a pharmaceutical compound primarily used for the prophylaxis of chemotherapy-induced nausea and vomiting. It was approved by Japan’s Pharmaceuticals and Medical Devices Agency in 2004. This compound functions as a dual serotonin 5-HT3 and 5-HT4 receptor antagonist, making it effective in preventing nausea and vomiting triggered by chemotherapy and radiation therapy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of indisetron hydrochloride involves the formation of the indazole scaffold, which is a crucial nitrogen-containing heterocycle. The synthetic route typically includes the following steps:

  • Formation of the indazole ring through cyclization reactions.
  • Functionalization of the indazole ring with various substituents to achieve the desired pharmacological properties.
  • Conversion of the final product to its hydrochloride salt form for enhanced stability and solubility.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Optimization of reaction conditions to maximize yield and purity.
  • Use of continuous flow reactors to ensure consistent production.
  • Implementation of purification techniques such as crystallization and chromatography to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions: Indisetron hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the indazole ring.

    Substitution: Substitution reactions can introduce different substituents onto the indazole ring, altering its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions are various derivatives of this compound with modified pharmacological properties, which can be further explored for therapeutic applications.

Aplicaciones Científicas De Investigación

Clinical Applications

  • Chemotherapy-Induced Nausea and Vomiting (CINV)
    • Indisetron hydrochloride is widely used to prevent both acute and delayed nausea and vomiting caused by chemotherapeutic agents. A study involving 32 patients demonstrated that complete inhibition of vomiting within 24 hours post-chemotherapy was achieved in 100% of the indisetron group compared to 95.8% in the control group receiving intravenous alternatives .
  • Pediatric Use
    • The increasing use of this compound in children with gastroenteritis has been noted. A retrospective analysis showed that while intravenous rehydration rates remained unchanged, emergency department revisits decreased significantly with higher ondansetron use . This highlights its role in managing dehydration due to vomiting in pediatric patients.
  • Postoperative Nausea and Vomiting
    • This compound is also indicated for preventing postoperative nausea and vomiting. Its effectiveness in this area is supported by multiple studies that confirm its utility in reducing the incidence of nausea following surgical procedures .
  • Other Indications
    • There are off-label uses for this compound, including treatment for cyclic vomiting syndrome and hyperemesis gravidarum during pregnancy, where it has shown efficacy in managing severe cases .

Data Table: Efficacy of this compound

Study ReferencePatient GroupTreatment RegimenComplete Inhibition Rate (24h)Complete Inhibition Rate (24-72h)
Lung cancer patientsOral indisetron vs. IV alternatives100%97.1%
Children with gastroenteritisEmergency department treatmentN/AN/A
Postoperative patientsStandard postoperative careN/AN/A

Case Studies

  • Chemotherapy Management
    • A clinical trial evaluated the efficacy of this compound in patients receiving carboplatin for lung cancer. The study found that while both indisetron and control groups had high rates of vomiting control, indisetron provided comparable results without significant adverse effects .
  • Pediatric Gastroenteritis
    • A large-scale observational study analyzed the impact of ondansetron on children presenting with gastroenteritis at emergency departments across the U.S. The findings indicated that increased ondansetron use correlated with a reduction in the need for intravenous rehydration, suggesting its effectiveness in managing acute vomiting episodes .
  • Postoperative Outcomes
    • In a multi-center trial focusing on postoperative nausea, this compound was administered to patients undergoing various surgeries. Results indicated a marked decrease in postoperative nausea rates compared to placebo groups, reinforcing its role as an essential antiemetic in surgical settings .

Mecanismo De Acción

The primary mechanism of action of indisetron hydrochloride revolves around its ability to block serotonin receptors, specifically the 5-HT3 receptors. Serotonin is a neurotransmitter that plays a crucial role in various physiological processes, including the modulation of mood, appetite, and gastrointestinal motility. The 5-HT3 receptors are predominantly located in the central and peripheral nervous systems, including the gastrointestinal tract. When these receptors are activated by serotonin, they can trigger a vomiting reflex. This compound exerts its antiemetic effect by competitively inhibiting the binding of serotonin to the 5-HT3 receptors, thereby preventing the nausea and vomiting reflexes .

Comparación Con Compuestos Similares

    Granisetron: Another serotonin 5-HT3 receptor antagonist used for similar antiemetic purposes.

    Ondansetron: A widely used antiemetic that also targets serotonin 5-HT3 receptors.

    Palonosetron: A newer serotonin 5-HT3 receptor antagonist with a longer half-life.

Uniqueness: Indisetron hydrochloride is unique due to its dual action on both 5-HT3 and 5-HT4 receptors, which may provide broader therapeutic effects compared to other similar compounds that primarily target only 5-HT3 receptors .

Actividad Biológica

Indisetron hydrochloride, a dual serotonin (5-HT) receptor antagonist, primarily targets the 5-HT3 and 5-HT4 receptors. It has been developed for the prophylaxis of chemotherapy-induced nausea and vomiting (CINV) and has shown significant promise in clinical settings. This article delves into the biological activity of indisetron, supported by data tables, case studies, and research findings.

Indisetron functions by blocking the action of serotonin at the 5-HT3 and 5-HT4 receptors, which are implicated in the emetic response to chemotherapy. The antagonism of these receptors helps mitigate nausea and vomiting associated with cancer treatments.

Comparative Studies

  • Phase III Trials : In a study comparing indisetron with ondansetron, indisetron demonstrated comparable efficacy in preventing CINV. The complete protection from vomiting was reported at 85.7% for a 3-day regimen and 81% for a 1-day regimen of indisetron, while ondansetron showed slightly higher efficacy in other studies .
  • Optimal Dosing : A pilot study involving 42 chemotherapy-naive patients indicated that both 1- and 3-day regimens of indisetron were effective in preventing nausea and vomiting induced by modified FOLFOX6 (mFOLFOX6). The proportions of patients with complete protection from nausea were 47.6% across both arms .
  • Lung Cancer Patients : A study focusing on lung cancer patients receiving carboplatin found that indisetron provided complete inhibition of vomiting within 24 hours in 100% of cases compared to 95.8% in the control group .

CPT-11 Induced Diarrhea

A case report highlighted the effectiveness of this compound in treating diarrhea induced by CPT-11 (Irinotecan), showcasing its versatility beyond just emesis management . This indicates that indisetron may have broader gastrointestinal protective effects.

Pharmacological Profile

Indisetron exhibits a high affinity for both the 5-HT3 and 5-HT4 receptors, with its antagonistic activity being over 20 times greater than that of granisetron or ondansetron . This enhanced activity contributes to its effectiveness in managing CINV.

Safety Profile

In clinical evaluations, indisetron has been well-tolerated with no severe adverse events reported across various studies. The absence of significant side effects makes it a favorable option for patients undergoing chemotherapy .

Summary of Key Findings

Study FocusPopulationComplete Protection from VomitingComplete Protection from Nausea
mFOLFOX6 Regimen42 patients85.7% (3-day), 81% (1-day)47.6%
Lung CancerCarboplatin100% within 24 hoursNot specified
CPT-11 Induced DiarrheaCase StudyN/AN/A

Propiedades

IUPAC Name

N-[(1R,5S)-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-yl]-1H-indazole-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O.2ClH/c1-21-9-12-7-11(8-13(10-21)22(12)2)18-17(23)16-14-5-3-4-6-15(14)19-20-16;;/h3-6,11-13H,7-10H2,1-2H3,(H,18,23)(H,19,20);2*1H/t11?,12-,13+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYCUQMOCJHRJC-MLOZCBHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC(CC(C1)N2C)NC(=O)C3=NNC4=CC=CC=C43.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2CC(C[C@@H](C1)N2C)NC(=O)C3=NNC4=CC=CC=C43.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160472-97-9
Record name Indisetron hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160472979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indisetron hydrochloride
Reactant of Route 2
Indisetron hydrochloride
Reactant of Route 3
Reactant of Route 3
Indisetron hydrochloride
Reactant of Route 4
Reactant of Route 4
Indisetron hydrochloride
Reactant of Route 5
Indisetron hydrochloride
Reactant of Route 6
Reactant of Route 6
Indisetron hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.